molecular formula C14H9BrF2O3 B8541651 5-Bromo-2-{[(2,4-difluorophenyl)methyl]oxy}benzoic acid

5-Bromo-2-{[(2,4-difluorophenyl)methyl]oxy}benzoic acid

Cat. No. B8541651
M. Wt: 343.12 g/mol
InChI Key: OKELEUWATPBQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778939B2

Procedure details

Lithium hydroxide (0.83 g, 34.5 mmol) and water (50 ml) were added to a solution of (2,4-difluorophenyl)methyl 5-bromo-2-{[(2,4-difluorophenyl)methyl]oxy}benzoate (may be prepared by Description 102; 5.39 g, 11.49 mmol) in tetrahydrofuran (200 ml). The mixture was heated to reflux for 2 hrs. The tetrahydrofuran was then removed on a buchi and the aqueous mixture was acidified to pH=1 using 2M aqueous HCl. The solid formed was filtered off, washed with water (2×50 ml) and dried in air under vacuum. The solid was triturated with diethyl ether to give a white solid. 3.1 g.
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
(2,4-difluorophenyl)methyl 5-bromo-2-{[(2,4-difluorophenyl)methyl]oxy}benzoate
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Li+].O.[Br:4][C:5]1[CH:6]=[CH:7][C:8]([O:23][CH2:24][C:25]2[CH:30]=[CH:29][C:28]([F:31])=[CH:27][C:26]=2[F:32])=[C:9]([CH:22]=1)[C:10]([O:12]CC1C=CC(F)=CC=1F)=[O:11]>O1CCCC1>[Br:4][C:5]1[CH:6]=[CH:7][C:8]([O:23][CH2:24][C:25]2[CH:30]=[CH:29][C:28]([F:31])=[CH:27][C:26]=2[F:32])=[C:9]([CH:22]=1)[C:10]([OH:12])=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
0.83 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
(2,4-difluorophenyl)methyl 5-bromo-2-{[(2,4-difluorophenyl)methyl]oxy}benzoate
Quantity
5.39 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)OCC2=C(C=C(C=C2)F)F)C1)OCC1=C(C=C(C=C1)F)F
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was then removed on a buchi
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water (2×50 ml)
CUSTOM
Type
CUSTOM
Details
dried in air under vacuum
CUSTOM
Type
CUSTOM
Details
The solid was triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=C(C(=O)O)C1)OCC1=C(C=C(C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.